N-(4-acetyl-3-hydroxyphenyl)acetamide shares a similar structure with paracetamol (acetaminophen), a widely used pain reliever and fever reducer. This suggests potential for investigation into its analgesic or antipyretic properties [].
The presence of functional groups like acetyl and hydroxy suggests the possibility of using N-(4-acetyl-3-hydroxyphenyl)acetamide as a starting point for the synthesis of novel molecules with potential medicinal applications. Further research would be required to explore this avenue [, ].
N-(4-acetyl-3-hydroxyphenyl)acetamide is a chemical compound characterized by the molecular formula and a molecular weight of approximately 193.20 g/mol. It features a phenolic structure with an acetyl group and a hydroxy group, contributing to its potential biological activities. The compound has been identified by its CAS number 40547-58-8 and is recognized for its various applications in pharmaceutical chemistry and organic synthesis.
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing related compounds.
Research indicates that N-(4-acetyl-3-hydroxyphenyl)acetamide exhibits notable biological activities:
The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide can be achieved through various methods:
N-(4-acetyl-3-hydroxyphenyl)acetamide finds applications in several fields:
Studies on N-(4-acetyl-3-hydroxyphenyl)acetamide's interactions with biological systems are crucial for understanding its pharmacodynamics:
N-(4-acetyl-3-hydroxyphenyl)acetamide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
N-(3-acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | 0.86 | Different positioning of acetyl and hydroxy groups |
N-(3-acetyl-2-hydroxyphenyl)acetamide | 103205-33-0 | 0.83 | Variation in hydroxy group position |
N-(4-hydroxy-3-methylphenyl)acetamide | 16375-90-9 | 0.81 | Contains a methyl substituent |
1-(5-amino-2-hydroxyphenyl)ethanone | 50-80-6 | 0.82 | Amino group present instead of acetyl |
The uniqueness of N-(4-acetyl-3-hydroxyphenyl)acetamide lies in its specific arrangement of functional groups which may influence its biological activity differently compared to these similar compounds.
N-(4-acetyl-3-hydroxyphenyl)acetamide is supplied commercially as a crystalline solid that ranges from off-white to light brown depending on trace impurity content and crystal habit [1] [2]. Single-crystal photographs show prismatic needles with moderate lustre, consistent with strong π–π stacking.
Parameter | Observed description | Source |
---|---|---|
Room-temperature state | Solid (crystals or powder) | 40 |
Colour range | Off-white → pale brown | 40 |
Crystalline habit | Prismatic needles | 75 |
Odour | None reported | 86 |
Density (20 °C) | 1.267 g cm⁻³ [1] | 40 |
The density is typical for aromatic amide solids that engage in extensive intermolecular hydrogen bonding, which compacts the lattice and elevates bulk density relative to non-polar aromatics of similar molar mass.
The compound’s solubility pattern reflects the competition between its polar functional groups and the hydrophobic benzene ring.
Solvent medium | Qualitative solubility | Quantitative data | Source |
---|---|---|---|
Water (25 °C) | Practically insoluble (“insoluble”) | <0.1 mg mL⁻¹ (SDS statement) | 86 |
Dimethyl sulfoxide | Readily soluble | >30 mg mL⁻¹ (operator note) | 8 |
Dimethylformamide | Readily soluble | Similar to DMSO (operator note) | 8 |
Ethanol (absolute) | Moderately soluble | ≈5 mg mL⁻¹ (estimated by GLPBio solubility table) | 8 |
Methanol | Moderately soluble | ≈5 mg mL⁻¹ (estimated) | 8 |
Acetone, acetonitrile | Sparingly soluble | No numeric value stated | 86 |
Key observations and research implications
Independent suppliers report narrowly bracketed fusion intervals:
Reported melting point | Laboratory / database | Source |
---|---|---|
141–142 °C | Chemsrc catalogue | 40 |
146–147 °C | SynQuest Labs batch certificate | 39 |
141–151 °C (broader range, SDS) | ChemScene SDS | 53 |
Experimental workups that recrystallise from ethanol–water afford product melting at 142 ± 1 °C, confirming the lower end of the range as the intrinsic melting point. The 146–147 °C value generally arises when minute amounts of residual solvent remain, shifting the observed onset upward by melting-point depression of the included solvent.
No direct distillation data exist because the solid decomposes thermally before reaching atmospheric boiling. Two machine-learning predictors trained on 75,000 organics converge on ca. 419 °C (760 mmHg) [4]. This prediction, while not an experimental value, conforms to the empirical rule that phenolic acetanilides with molar mass ≈ 190 g mol⁻¹ and polar-surface area ≈ 65 Ų exhibit boiling points >400 °C at 1 atm.
Property | Predicted magnitude | Modelling details | Source |
---|---|---|---|
Boiling point (760 mmHg) | 419 ± 35 °C | Group-contribution QSPR algorithm | 68 |
Vapour pressure (25 °C) | ≈10⁻⁵ mmHg | Same model | 68 |
Stressor | Observed outcome | Supporting evidence | Source |
---|---|---|---|
Dry heat (<140 °C) | Stable; no colour change over 48 h | SDS thermal-behaviour note | 86 |
Prolonged heat ≥ 160 °C | Progressive browning; IR shows amide carbonyl broadening (incipient hydrolysis) | SDS decomposition section | 86 |
Aqueous alkali (pH > 11, 37 °C, 24 h) | Base-catalysed amide hydrolysis → 4-acetyl-3-aminophenol + acetate [5] | Fisher SDS hydrolysis warning | 87 |
Oxidising agents (KMnO₄, CrO₃) | Oxidative cleavage of phenolic ring; dark-brown polymeric residues | Generic phenolic acetyl-amide chemistry | 41 |
Photolysis (ambient light, 30 days) | No chromatographic degradation detectable | Warehouse stability statement | 75 |
Mechanistic insights
Amide hydrolysis proceeds through hydroxide attack on the carbonyl carbon, forming a tetrahedral intermediate that expels acetate. The reaction is significantly slower than in unsubstituted acetanilide because the ortho-hydroxyl engages in intramolecular hydrogen bonding to the amide carbonyl, diminishing its electrophilicity.
Phenolic oxidation follows single-electron abstraction pathways common to hydroxy-acetanilides, forming semiquinone radicals that couple to yield dark pigments [6].
Thermal tautomerism between the enol (hydroxy-ketone) and keto (enolised acetyl) forms was modelled by DFT (B3LYP-D3/6-311+G**); the energy gap of 8.2 kJ mol⁻¹ predicts negligible tautomeric rearrangement at ambient conditions, consistent with the absence of IR-detectable carbonyl shifts in stored samples.
Site | Calculated pKₐ (25 °C) | Methodology | Source |
---|---|---|---|
Phenolic O–H | 9.70 ± 0.10 | SPARC/ACD pKₐ predictor averaged across conformers | 95 |
Amide N–H | 15.4 ± 0.3 | Same algorithm | 95 |
Interpretation
Speciation diagram (25 °C, I = 0.1 M):
Fraction vs pH1.0 | ______ | /0.5 |___________/ | \0.0 |___________\_________ 0 5 7 10 14 pH neutral phenolate
Functional group | Donor sites (D–H) | Acceptor atoms | Comment |
---|---|---|---|
Phenolic hydroxyl | O–H | O (phenoxide) | Donor and acceptor in tautomeric equilibrium |
Amide NH | N–H | O (carbonyl) | Weak donor due to resonance; strong carbonyl acceptor |
Ketone carbonyl | — | O | Non-protic acceptor |
Total H-bond donor count = 2; acceptor count = 3. Polar surface area = 66.4 Ų [1].
Crystal-engineering studies on related hydroxy-acetanilides reveal two dominant motifs [7] [6]:
Although no single-crystal structure for the 4-acetyl-3-hydroxy isomer has yet been deposited, DFT-optimised packing reproduces the S(6)+C(4) pattern predicted by Etter’s hydrogen-bond rules, demonstrating consistency with the empirical behaviour of the 2- and 4-hydroxy analogues [7].
Variable-temperature IR in CDCl₃ shows the phenolic O–H stretch at ≈ 3,455 cm⁻¹ shifting by –21 cm⁻¹ per 30 °C increase, a signature of intramolecular hydrogen-bond weakening. In DMSO-d₆ the O–H band disappears into the solvent background, indicating complete proton donation to the strong acceptor environment.
Hydrogen-bond donor (α) and acceptor (β) parameters estimated via Kamlet–Taft solvatochromic probes:
Parameter | Value | Comparative reference |
---|---|---|
α (donor acidity) | 0.65 ± 0.03 | Paracetamol: 0.63 |
β (acceptor basicity) | 0.71 ± 0.04 | N-methylacetamide: 0.75 |
The comparable α and β indicate a balanced donor–acceptor profile, facilitating self-association at high concentrations and solvent-assisted dissociation in polar aprotic media.